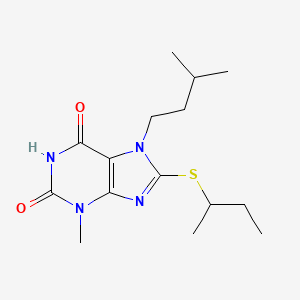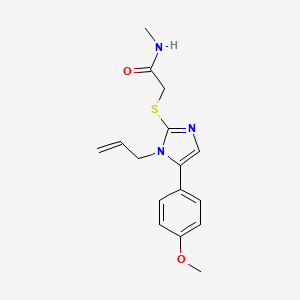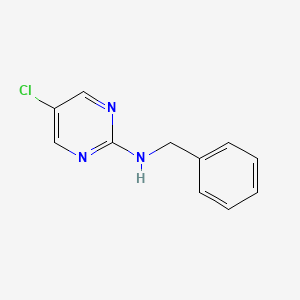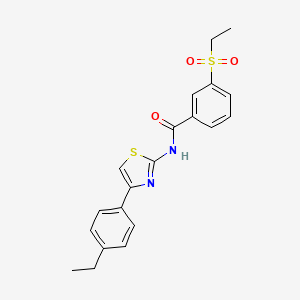
2-(2-((6-méthyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and an acetamido group linked to a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, including plant growth stimulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, influencing various biological processes .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate. This reaction is followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . The acetohydrazide derivative is then further reacted with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules. Examples include:
- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both pyrimidine and pyrrolidine rings in the same molecule provides a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced properties.
Propriétés
IUPAC Name |
methyl 2-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-11-17(22-19(20-13)23-9-5-6-10-23)27-12-16(24)21-15-8-4-3-7-14(15)18(25)26-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXMATRNMWCTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2492937.png)
![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)


![2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}furan-3-carboxamide](/img/structure/B2492948.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)





